4-Carboxy-2-chlorophenylboronic acid
Overview
Description
4-Carboxy-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C₇H₆BClO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a carboxyl group at the fourth position and a chlorine atom at the second position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carboxy-2-chlorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-carboxy-2-chloroiodobenzene using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, with the use of a base like potassium carbonate and a solvent such as dimethylformamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-2-chlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
Esterification: Alcohol, acid catalyst (e.g., sulfuric acid).
Nucleophilic Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Esterification: Esters.
Nucleophilic Substitution: Substituted phenylboronic acids.
Scientific Research Applications
4-Carboxy-2-chlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-carboxy-2-chlorophenylboronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a carbon-carbon bond .
Comparison with Similar Compounds
4-Carboxyphenylboronic Acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic Acid: Similar structure but lacks the carboxyl group.
Phenylboronic Acid: The parent compound without any substituents.
Uniqueness: 4-Carboxy-2-chlorophenylboronic acid is unique due to the presence of both a carboxyl group and a chlorine atom on the phenyl ring. This dual functionality allows for diverse reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-borono-3-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHSNLXZRGWFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590366 | |
Record name | 4-Borono-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851335-09-6 | |
Record name | 4-Borono-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851335-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Borono-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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